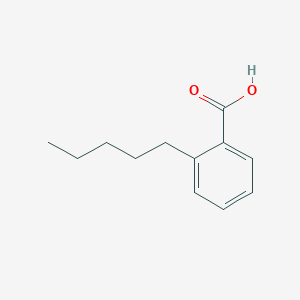

2-Pentylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60510-95-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-pentylbenzoic acid |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-7-10-8-5-6-9-11(10)12(13)14/h5-6,8-9H,2-4,7H2,1H3,(H,13,14) |

InChI Key |

JCYPDKSGYHGCCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Pentylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylbenzoic acid, a derivative of benzoic acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its physical properties is fundamental for its application in synthesis, formulation, and as a potential bioactive compound. This technical guide provides a summary of the available data on the physical properties of this compound. It is important to note that while computed data for this specific isomer is available, experimentally determined values are not prevalent in publicly accessible literature. Therefore, this guide also includes experimental data for the closely related isomer, 4-Pentylbenzoic acid, for comparative purposes.

Core Physical Properties

The physical characteristics of a compound are crucial for predicting its behavior in various systems. The following tables summarize the key physical properties for this compound (primarily computed) and 4-Pentylbenzoic acid (experimentally determined).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [3] |

| CAS Number | 60510-95-4, 26311-42-2 | [1][3] |

| XLogP3 (Computed) | 4.5 | [3] |

| Hydrogen Bond Donor Count (Computed) | 1 | [3] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [3] |

| Rotatable Bond Count (Computed) | 5 | [3] |

Note: The majority of the data for this compound is computationally derived. Experimental validation of these properties is recommended.

Table 2: Experimental Physical Properties of 4-Pentylbenzoic Acid

| Property | Value | Source |

| Melting Point | 85-90 °C | [4] |

| Boiling Point | 261 °C (at 746 mmHg) | [4] |

| Density | 1.043 g/cm³ | [4] |

| Water Solubility | Insoluble | [4] |

| Solubility in other solvents | Miscible with alcohol | [4] |

| pKa (Predicted) | 4.35 ± 0.10 | [4] |

Experimental Protocols

Detailed experimental methodologies for determining the physical properties of benzoic acid derivatives are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure.

Methodology:

-

A small volume (a few mL) of the liquid is placed in a test tube along with a boiling chip to ensure smooth boiling.

-

A thermometer is suspended in the test tube with the bulb positioned just above the liquid surface to measure the temperature of the vapor.

-

The test tube is gently heated in a heating bath (e.g., an oil bath or a heating mantle).

-

The temperature is recorded when the liquid boils vigorously and a steady stream of vapor is observed condensing on the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.

Determination of Solubility (Gravimetric Method)

The solubility of a compound in a specific solvent at a given temperature can be determined gravimetrically.

Methodology:

-

An excess amount of the solid solute is added to a known volume or mass of the solvent in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Once equilibrium is established, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A known volume of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid precipitation.

-

The withdrawn saturated solution is weighed and then the solvent is evaporated to dryness under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

The mass of the remaining solid residue is determined.

-

The solubility is then calculated as the mass of the solute per volume or mass of the solvent (e.g., in g/100 mL or g/100 g).

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: General experimental workflow for determining physical properties.

Signaling Pathways and Biological Activity

Currently, there is a lack of available information in the searched scientific literature regarding the specific signaling pathways or biological activities of this compound. Further research is required to elucidate its potential roles in biological systems.

Conclusion

This technical guide has summarized the known physical properties of this compound, drawing primarily from computational models due to a scarcity of experimental data for this specific isomer. For comparative context, experimentally determined properties of the related 4-Pentylbenzoic acid have been provided. The guide also outlines standard experimental protocols for the determination of key physical properties. It is evident that further experimental investigation is necessary to fully characterize this compound and to explore its potential biological significance. Researchers are encouraged to perform these experimental validations to build upon the existing computational data.

References

Spectroscopic Profile of 2-Pentylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylbenzoic acid is a derivative of benzoic acid, a fundamental scaffold in medicinal chemistry and materials science. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following tables summarize predicted data and expected characteristic peaks based on the analysis of similar compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 1H | Aromatic H (ortho to COOH) |

| ~7.2 - 7.5 | Multiplet | 3H | Aromatic H |

| ~2.9 - 3.1 | Triplet | 2H | -CH₂- (benzylic) |

| ~1.5 - 1.7 | Multiplet | 2H | -CH₂- |

| ~1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂- |

| ~0.8 - 1.0 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~172 - 175 | -COOH |

| ~140 - 142 | Aromatic C (ipso- to pentyl) |

| ~131 - 133 | Aromatic C (ipso- to COOH) |

| ~130 - 132 | Aromatic CH |

| ~128 - 130 | Aromatic CH |

| ~125 - 127 | Aromatic CH |

| ~124 - 126 | Aromatic CH |

| ~35 - 37 | -CH₂- (benzylic) |

| ~31 - 33 | -CH₂- |

| ~29 - 31 | -CH₂- |

| ~22 - 24 | -CH₂- |

| ~13 - 15 | -CH₃ |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2960 - 2850 | Strong | C-H stretch | Aliphatic |

| 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H bend | Aliphatic |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| 960 - 900 | Broad, Medium | O-H bend | Carboxylic Acid |

Table 4: Expected Major Mass Spectrometry (MS) Fragments for this compound

| m/z | Ion |

| 192 | [M]⁺ (Molecular Ion) |

| 175 | [M - OH]⁺ |

| 147 | [M - COOH]⁺ |

| 135 | [M - C₄H₉]⁺ (loss of butyl radical via McLafferty rearrangement) |

| 121 | [C₆H₅COOH]⁺ (from cleavage of pentyl group) |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small, representative sample of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization Mass Spectrometry (EI-MS).

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated to induce vaporization.

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 2-Pentylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentylbenzoic acid, a substituted aromatic carboxylic acid. It details its chemical identity, physicochemical properties, and available experimental and spectroscopic data. The guide also explores potential synthetic pathways and summarizes the current understanding of the biological activities of related alkylbenzoic acids, offering insights for its potential applications in research and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as o-pentylbenzoic acid, is an organic compound with a pentyl group attached to the ortho position of a benzoic acid molecule.

CAS Numbers: It is important to note that this compound is associated with two CAS numbers in various chemical databases: 60510-95-4 (primary) and 26311-42-2 (depositor-supplied synonym).[1] Researchers should be aware of both identifiers when searching for information on this compound.

Physicochemical Properties: While experimental data for some properties are limited, computed values provide valuable estimates for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | PubChem[1] |

| Molecular Weight | 192.25 g/mol | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 192.115029749 | PubChem[1] |

| Monoisotopic Mass | 192.115029749 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

Potential Synthetic Pathway: Ortho-Alkylation of Benzoic Acid

A plausible method for the synthesis of this compound involves the ortho-alkylation of a benzoic acid derivative. This can be a challenging transformation due to the deactivating nature of the carboxylic acid group and the potential for steric hindrance.

Conceptual Workflow:

Conceptual synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Protection of the Carboxylic Acid: Benzoic acid would first be converted to a suitable protecting group, such as a methyl or ethyl ester, to prevent interference from the acidic proton during the lithiation step. This can be achieved through standard esterification methods, for example, by refluxing benzoic acid in the corresponding alcohol with a catalytic amount of strong acid.

-

Directed Ortho-Lithiation: The protected benzoic acid would then be subjected to directed ortho-lithiation. This involves using a strong base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The protecting group directs the deprotonation to the ortho position of the aromatic ring. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

-

Alkylation: A pentylating agent, such as 1-bromopentane or 1-iodopentane, would then be added to the ortho-lithiated intermediate. The nucleophilic carbanion at the ortho position will displace the halide to form the carbon-carbon bond, yielding the protected this compound.

-

Deprotection: The final step involves the hydrolysis of the ester protecting group to regenerate the carboxylic acid. This can be accomplished by either acidic or basic hydrolysis, followed by acidification to yield this compound.

Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Purity Analysis: The purity of the final product would be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound are not widely published. However, based on the known spectra of related ortho-alkylbenzoic acids and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the pentyl chain, and the acidic proton of the carboxyl group. The aromatic protons will likely appear as a complex multiplet in the region of 7.2-8.0 ppm. The benzylic protons (the CH₂ group attached to the ring) would be expected around 2.8-3.0 ppm. The other methylene groups of the pentyl chain would appear further upfield, between approximately 1.2 and 1.6 ppm, and the terminal methyl group would be a triplet around 0.9 ppm. The carboxylic acid proton is expected to be a broad singlet far downfield, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (in the 125-145 ppm range), and the aliphatic carbons of the pentyl chain (typically between 14 and 40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions typically found just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions in the range of 2850-2960 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 175) and the loss of the carboxyl group (-COOH, m/z 147). Fragmentation of the pentyl chain would also be observed.

Biological Activity and Drug Development Potential

Specific studies on the biological activity of this compound are limited in the publicly available literature. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of biological effects, making this compound a person of interest for further investigation.

General Biological Activities of Benzoic Acid Derivatives

Benzoic acid and its derivatives have been reported to possess various biological properties, including:

-

Antimicrobial Activity: Many benzoic acid derivatives exhibit antibacterial and antifungal properties.

-

Enzyme Inhibition: Certain benzoic acid derivatives have been shown to inhibit key enzymes involved in various diseases. For instance, some derivatives are being investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase, which are targets for the management of type 2 diabetes.[2]

-

Anti-inflammatory Effects: Some studies have indicated the anti-inflammatory potential of certain benzoic acid derivatives.

Potential Signaling Pathways

Given the diverse biological activities of benzoic acid derivatives, they may interact with multiple signaling pathways. For drug development professionals, investigating the effects of this compound on pathways related to inflammation (e.g., NF-κB signaling), metabolic regulation (e.g., insulin signaling), and cell proliferation would be a logical starting point.

Logical Relationship of Potential Biological Investigation:

Workflow for investigating the biological activity of this compound.

Considerations for Drug Development

The physicochemical properties of this compound, such as its moderate lipophilicity (XLogP3 = 4.5), suggest that it may have reasonable membrane permeability, a desirable characteristic for a drug candidate. However, its carboxylic acid moiety may lead to rapid metabolism and clearance. Prodrug strategies, such as esterification, could be employed to improve its pharmacokinetic profile. Further research is needed to determine any specific therapeutic potential of this compound.

Conclusion

This compound is a readily definable chemical entity with computed physicochemical properties that suggest its potential for further investigation in medicinal chemistry and materials science. While detailed experimental data, particularly regarding its synthesis and biological activity, are currently sparse in the public domain, this technical guide provides a foundational understanding for researchers. The outlined potential synthetic route and the predicted spectroscopic characteristics offer a starting point for laboratory work. Furthermore, the known biological activities of related benzoic acid derivatives suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Further experimental validation of its properties and biological effects is warranted to fully elucidate its potential.

References

Uncharted Territory: The Mechanism of Action of 2-Pentylbenzoic Acid Remains Undefined

Despite a comprehensive review of scientific literature and patent databases, a detailed mechanism of action for 2-Pentylbenzoic acid has not been publicly documented. This leaves a significant knowledge gap for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. While the broader class of benzoic acid derivatives has been studied for various biological activities, this information cannot be directly extrapolated to this compound without specific experimental evidence.

Currently, publicly accessible information on this compound is primarily limited to its chemical and physical properties. No peer-reviewed studies detailing its specific biological targets, signaling pathways, or pharmacological effects in cellular or animal models could be identified. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, cannot be fulfilled at this time.

Insights from the Broader Benzoic Acid Family

While a specific mechanism for this compound is elusive, the diverse biological activities of other benzoic acid derivatives may offer potential avenues for future investigation. It is important to emphasize that these are general mechanisms for the broader chemical class and may not be representative of this compound's activity.

-

Antimicrobial Properties: Benzoic acid and its salts are widely used as preservatives in food and cosmetic products. Their mechanism of action against microorganisms is thought to involve the disruption of cell membrane integrity and the inhibition of key enzymatic pathways, such as glycolysis. This activity is dependent on the pH of the environment, with the undissociated form of the acid being more effective.

-

Anti-inflammatory Potential: Certain derivatives of benzoic acid are known to possess anti-inflammatory properties. For instance, salicylic acid and its derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Studies on other substituted benzoic acid derivatives have also suggested potential anti-inflammatory effects through various mechanisms.

-

Neurological and Metabolic Modulation: Research into other, more complex benzoic acid derivatives has revealed a range of other biological activities, including the modulation of proteostasis and anti-platelet aggregation effects. These findings highlight the chemical scaffold's versatility and the potential for discovering novel therapeutic agents within this class of compounds.

The Path Forward: A Call for Investigation

The absence of data on the mechanism of action of this compound underscores the need for foundational research to characterize its biological profile. Future studies could explore its effects in a variety of in vitro and in vivo models to identify its molecular targets and signaling pathways. Such investigations would be the first step toward understanding its potential as a therapeutic agent and would provide the necessary data to construct the detailed technical guide sought by the research community.

Until such research is conducted and published, any discussion on the specific mechanism of action of this compound remains speculative. The scientific community awaits the first reports that will shed light on the biological activities of this particular member of the benzoic acid family.

An In-depth Technical Guide on the Thermal Stability of 2-Pentylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical quality attribute of active pharmaceutical ingredients (APIs) and drug products. It dictates the material's resistance to decomposition at various temperatures, which has profound implications for manufacturing, storage, and shelf-life. Understanding the thermal behavior of a compound like 2-Pentylbenzoic acid is essential for identifying potential degradation pathways, establishing safe handling procedures, and ensuring product efficacy and safety. The principal techniques employed for these investigations are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

Core Analytical Techniques for Thermal Stability Assessment

2.1. Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides quantitative information about physical and chemical events that involve mass loss or gain, such as decomposition, dehydration, and oxidation.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[3] DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[2] For benzoic acid and its derivatives, DSC can reveal information about melting points and the energy associated with phase transitions.[4][5]

Data Presentation

Due to the absence of specific published experimental data for the thermal stability of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform the experiments outlined in this guide to generate this critical data. The table below is a template that can be populated with experimental results.

Table 1: Thermal Properties of this compound (Template)

| Parameter | Method | Value | Observations |

| Onset of Decomposition (°C) | TGA | ||

| Temperature of Maximum Decomposition Rate (°C) | TGA | ||

| Mass Loss (%) | TGA | At specific temperature ranges | |

| Melting Point (°C) | DSC | ||

| Enthalpy of Fusion (J/g) | DSC | ||

| Glass Transition Temperature (°C) | DSC | If applicable |

Experimental Protocols

The following are detailed, generalized experimental protocols for TGA and DSC analysis of a solid organic compound like this compound. These protocols are based on standard methodologies for similar aromatic carboxylic acids and should be optimized for the specific instrument and sample characteristics.[6]

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).[7] Ensure the sample is evenly distributed at the bottom of the pan.

-

Experimental Conditions:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600°C). The choice of heating rate can influence the observed decomposition temperatures.[8]

-

-

Data Collection: Record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent any loss of volatile substances.

-

Experimental Conditions:

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[4]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Ramp the temperature at a constant heating rate of 10°C/min up to a temperature beyond the melting point (e.g., 200°C).

-

Optionally, include a cooling and a second heating cycle to investigate crystallization behavior and glass transitions.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.[3]

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the peak of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability assessment of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed, adaptable experimental protocols for its determination using TGA and DSC. The outlined procedures, based on established methodologies for similar compounds, will enable researchers to generate reliable data to support drug development activities. The systematic workflow presented ensures a comprehensive evaluation of the thermal properties of this compound, which is fundamental for its successful application in pharmaceutical formulations.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. epfl.ch [epfl.ch]

- 8. scielo.br [scielo.br]

The Ortho-effect in 2-Alkylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "ortho-effect" is a well-documented yet complex phenomenon in organic chemistry, describing the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para isomers. In the context of 2-alkylbenzoic acids, this effect manifests as a significant and often counterintuitive increase in acidity. This technical guide provides an in-depth exploration of the ortho-effect, detailing its mechanistic underpinnings, quantitative impact on acid dissociation constants (pKa), and influence on reaction kinetics. Detailed experimental protocols for the determination of pKa values are provided, alongside visualizations of the key concepts to aid in understanding. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development where the acidity and reactivity of substituted aromatic acids are of paramount importance.

Introduction

Substituent effects on the acidity of benzoic acid have been a cornerstone of physical organic chemistry. Generally, electron-withdrawing groups increase acidity by stabilizing the conjugate base (benzoate anion), while electron-donating groups decrease acidity. However, when a substituent occupies the position ortho to the carboxylic acid group, this predictable trend is often disrupted. This deviation is termed the "ortho-effect."

In the case of 2-alkylbenzoic acids, the alkyl group, which is typically considered electron-donating, would be expected to decrease the acidity. In reality, 2-alkylbenzoic acids are consistently more acidic than benzoic acid and their corresponding meta and para isomers. This enhanced acidity has significant implications in various fields, including medicinal chemistry, where the ionization state of a drug molecule profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

The Mechanism of the Ortho-effect

The primary driver of the ortho-effect in 2-alkylbenzoic acids is steric hindrance. The bulky alkyl group at the ortho position forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This steric inhibition of resonance has two major consequences that contribute to the increased acidity:

-

Destabilization of the Undissociated Acid: In benzoic acid, the carboxylic acid group is largely coplanar with the benzene ring, allowing for resonance between the C=O π-bond and the aromatic π-system. This resonance stabilizes the undissociated acid. When the -COOH group is forced out of plane in a 2-alkylbenzoic acid, this resonance is diminished, raising the ground state energy of the acid and making it more readily deprotonate.

-

Enhanced Solvation of the Carboxylate Anion: While steric hindrance also exists in the carboxylate anion (-COO⁻), the effect on the stability of the anion is less pronounced. Furthermore, the twisting of the carboxylate group can, in some cases, lead to more effective solvation by the solvent molecules, which further stabilizes the conjugate base and thus increases the acidity of the parent acid.

It is important to note that while the steric component is dominant, electronic effects and, in some cases, intramolecular hydrogen bonding (not relevant for alkyl substituents) can also play a role in the overall ortho-effect.

Quantitative Data: Acidity of 2-Alkylbenzoic Acids

The most direct way to quantify the ortho-effect on the acidity of 2-alkylbenzoic acids is by comparing their acid dissociation constants (pKa) with those of their meta and para isomers, as well as with unsubstituted benzoic acid. A lower pKa value indicates a stronger acid.

| Substituent | Ortho pKa | Meta pKa | Para pKa |

| -H (Benzoic Acid) | 4.20 | 4.20 | 4.20 |

| -CH₃ (Methyl) | 3.90 | 4.27 | 4.36 |

| -CH₂CH₃ (Ethyl) | 3.79 | ~4.3 | 4.35 |

| -CH(CH₃)₂ (Isopropyl) | ~3.7 | ~4.3 | 4.35 |

| -C(CH₃)₃ (tert-Butyl) | ~3.5 | ~4.2 | 4.43 |

Note: Some pKa values are approximate due to variations in reported experimental data. The general trend, however, remains consistent.

As the data in the table clearly demonstrates, the ortho-substituted alkylbenzoic acids consistently exhibit lower pKa values than benzoic acid and their meta and para counterparts. This trend holds true and even becomes more pronounced as the steric bulk of the alkyl group increases from methyl to tert-butyl.

Impact on Reaction Rates: Esterification

The ortho-effect also influences the rates of reactions involving the carboxylic acid group, such as esterification. The steric hindrance imposed by the ortho-alkyl group can impede the approach of a nucleophile (e.g., an alcohol) to the carbonyl carbon of the carboxylic acid. This steric shielding generally leads to a decrease in the rate of esterification for ortho-substituted benzoic acids compared to their meta and para isomers.

While a comprehensive table of comparative rate constants is difficult to compile due to variations in reaction conditions across different studies, the general trend observed is:

Rate of Esterification: para > meta >> ortho

This qualitative relationship highlights the significant steric hindrance to the transition state of the esterification reaction caused by the ortho-substituent.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the pKa of a 2-alkylbenzoic acid using potentiometric titration.

Materials and Equipment:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks

-

Analytical balance

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water (carbonate-free)

-

2-Alkylbenzoic acid sample

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the 2-alkylbenzoic acid in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble acids).

-

Prepare a 0.1 M KCl solution to maintain constant ionic strength.

-

Ensure the deionized water is boiled and cooled to remove dissolved CO₂.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Setup:

-

Place a known volume (e.g., 50 mL) of the 0.01 M 2-alkylbenzoic acid solution into a beaker with a magnetic stir bar.

-

Add a sufficient amount of the 0.1 M KCl solution to the beaker.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly and stabilized at a high value (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Kinetic Study of Esterification

This protocol provides a general method for monitoring the kinetics of the acid-catalyzed esterification of a 2-alkylbenzoic acid with an alcohol (e.g., methanol).

Materials and Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Thermostat

-

Pipettes

-

Sample vials

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

-

2-Alkylbenzoic acid

-

Alcohol (e.g., methanol, anhydrous)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Quenching solution (e.g., ice-cold saturated sodium bicarbonate solution)

-

Internal standard for chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the 2-alkylbenzoic acid, a large excess of the alcohol (to ensure pseudo-first-order kinetics with respect to the acid), and the internal standard.

-

Place the flask in a thermostat-controlled heating mantle and allow it to reach the desired reaction temperature (e.g., 60 °C).

-

-

Initiation of Reaction:

-

Add a catalytic amount of concentrated sulfuric acid to the flask to initiate the esterification reaction. Start a timer immediately.

-

-

Sampling:

-

At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

-

Immediately quench the reaction in a vial containing a known volume of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

-

-

Analysis:

-

Analyze the quenched samples by GC or HPLC to determine the concentration of the 2-alkylbenzoic acid and the corresponding ester at each time point, relative to the internal standard.

-

-

Data Analysis:

-

Plot the concentration of the 2-alkylbenzoic acid versus time.

-

From this data, determine the initial rate of the reaction.

-

By performing the experiment with different initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the appropriate rate law equation.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: Mechanism of the ortho-effect in 2-alkylbenzoic acids.

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The ortho-effect in 2-alkylbenzoic acids is a fascinating example of how steric interactions can override expected electronic effects in substituted aromatic systems. The consistent increase in acidity of these compounds, directly attributable to the steric hindrance between the ortho-alkyl group and the carboxylic acid moiety, has profound implications for their chemical behavior. This technical guide has provided a detailed overview of the mechanism, quantitative data on acidity, and the impact on reaction kinetics, supplemented with practical experimental protocols. A thorough understanding of the ortho-effect is crucial for scientists and researchers in drug development and other areas where the precise control of molecular properties is essential for designing functional molecules.

The Dawn of Ortho-Alkylation: A Technical History of 2-Alkylbenzoic Acids

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of 2-alkylbenzoic acids has been compiled, offering a deep dive into the foundational chemistry that paved the way for their current applications in research and drug development. This whitepaper traces the journey from their initial identification in the late 19th century to the evolution of their synthesis and the early explorations of their biological significance.

The story of 2-alkylbenzoic acids begins with the pioneering work of Sir William Ramsay, who is widely recognized for his discovery of the noble gases. In 1872, Ramsay's doctoral thesis, titled "Investigations in the Toluic and Nitrotoluic Acids," marked the formal academic study of 2-methylbenzoic acid, also known as o-toluic acid. This early research laid the groundwork for understanding the chemical properties of this class of compounds.

Early synthetic methodologies for producing 2-alkylbenzoic acids were primarily centered on the oxidation of corresponding ortho-substituted alkylbenzenes. For instance, the oxidation of o-xylene was a common method to produce o-toluic acid.

The turn of the 20th century saw the advent of more sophisticated synthetic techniques. The Grignard reaction, discovered by Victor Grignard in 1900, provided a powerful new tool for forming carbon-carbon bonds. This reaction allowed for the synthesis of 2-alkylbenzoic acids through the carbonation of an ortho-alkylphenylmagnesium halide. This method offered greater versatility in introducing a variety of alkyl groups at the ortho position.

Another significant historical method, the Fittig reaction (an extension of the Wurtz reaction), developed by Wilhelm Rudolph Fittig, provided a pathway to synthesize alkylarenes by reacting an aryl halide with an alkyl halide and sodium metal. While not a direct synthesis of the acid, this reaction was crucial for preparing the 2-alkylbenzene precursors necessary for subsequent oxidation to the desired 2-alkylbenzoic acid.

The biological activities of 2-alkylbenzoic acid derivatives began to be explored in the early to mid-20th century. Initial studies focused on their potential as antimicrobial and anti-inflammatory agents, paving the way for the development of a wide range of pharmaceuticals.

This guide provides a structured overview of these historical developments, complete with detailed experimental protocols from seminal publications, quantitative data from early experiments, and visualizations of key synthetic pathways.

Key Historical Synthetic Protocols

Oxidation of o-Xylene to o-Toluic Acid (Based on early 20th-century methods)

This method represents a typical early approach to the synthesis of the simplest 2-alkylbenzoic acid.

Experimental Protocol: A mixture of o-xylene and an oxidizing agent, such as dilute nitric acid or potassium permanganate, was heated under reflux. For oxidation with nitric acid, o-xylene was treated with a 20-30% aqueous solution of nitric acid. The reaction mixture was heated for several hours until the oily layer of o-xylene disappeared. Upon cooling, crude o-toluic acid would precipitate. For permanganate oxidation, o-xylene was emulsified in an aqueous solution of potassium permanganate and heated. The resulting manganese dioxide was removed by filtration, and the filtrate was acidified to precipitate the o-toluic acid. The crude product was then purified by recrystallization from hot water.

Quantitative Data from Early Reports:

| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| o-Xylene | Dilute Nitric Acid | Reflux | ~40-50 | 103-104 |

| o-Xylene | Potassium Permanganate | Aqueous, Heat | ~60-70 | 103-105 |

Grignard Synthesis of 2-Ethylbenzoic Acid (Conceptual protocol based on early Grignard reaction principles)

The application of the Grignard reaction provided a more versatile route to a wider range of 2-alkylbenzoic acids.

Experimental Protocol: Magnesium turnings were activated in anhydrous diethyl ether. 2-Bromoethylbenzene was then added dropwise to initiate the formation of the Grignard reagent, 2-ethylphenylmagnesium bromide. The reaction was typically initiated with a crystal of iodine. Once the Grignard reagent was formed, it was poured over crushed solid carbon dioxide (dry ice). The resulting magnesium salt was then hydrolyzed with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to yield 2-ethylbenzoic acid. The product was extracted with ether, and the ether was evaporated. The crude acid was then purified by recrystallization.

Anticipated Quantitative Data based on early literature:

| Starting Material | Alkyl Group | Yield (%) | Melting Point (°C) |

| 2-Bromoethylbenzene | Ethyl | ~50-60 | 68-70 |

| 2-Bromopropylbenzene | n-Propyl | ~45-55 | 58-60 |

Visualizing the Historical Synthetic Pathways

To better illustrate the logical flow of these foundational synthetic methods, the following diagrams are provided.

This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, providing a historical context to the chemistry of 2-alkylbenzoic acids and highlighting the foundational discoveries that continue to influence modern synthetic and medicinal chemistry.

Potential Research Applications of 2-Pentylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a class of organic compounds with a well-documented history of diverse biological activities and industrial applications.[1][2] While isomers such as 4-pentylbenzoic acid have been investigated for their applications in liquid crystal technology, the research landscape for 2-pentylbenzoic acid remains largely unexplored.[3] This document aims to provide a foundational guide for researchers interested in investigating the potential of this compound by drawing parallels from structurally similar molecules and outlining general methodologies applicable to this class of compounds.

Chemical Structure and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.25 g/mol | [4] |

| CAS Number | 60510-95-4 | [4] |

| Predicted LogP | 4.5 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

Potential Research Applications (Inferred)

Based on the known biological activities of other alkylbenzoic acids and benzoic acid derivatives, the following areas represent potential avenues for research into this compound.

Antimicrobial and Antifungal Activity

Derivatives of benzoic acid are widely recognized for their antimicrobial properties.[1][2] Specifically, studies on hydroxylated derivatives of pentylbenzoic acid have demonstrated antifungal and antibacterial activities.[5] The lipophilicity of the alkyl chain is often correlated with the antimicrobial efficacy of benzoic acid derivatives, as it facilitates passage through microbial cell membranes.[6] Given its five-carbon alkyl chain, this compound may exhibit significant antimicrobial properties.

Potential Research Workflow for Antimicrobial Screening:

Caption: Workflow for investigating the antimicrobial potential of this compound.

Anticancer and Cytotoxic Properties

Various synthetic derivatives of benzoic acid have been investigated for their in vitro anticancer activity against different cancer cell lines.[7] The mechanisms of action often involve the induction of apoptosis or inhibition of key enzymes like tyrosine kinases.[7] Research into this compound could explore its cytotoxic effects on various cancer cell lines.

Modulation of Cellular Signaling Pathways

Benzoic acid derivatives have been shown to modulate various cellular signaling pathways. For instance, some derivatives can influence proteostasis by affecting the ubiquitin-proteasome and autophagy-lysosome pathways.[8][9] Given the structural similarity to other bioactive small molecules, this compound could potentially interact with cellular signaling components, a hypothesis that warrants investigation.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in the literature, but general methods for the synthesis of ortho-alkylbenzoic acids can be adapted.

General Synthetic Routes

Common strategies for the synthesis of alkylbenzoic acids include:[3]

-

Friedel-Crafts Acylation followed by Reduction: This involves the acylation of a suitable benzene derivative followed by a reduction of the resulting ketone.

-

Alkylation of Benzoic Acid Derivatives: Direct alkylation of an activated benzoic acid precursor.

-

Oxidation of 2-Pentyltoluene: If the precursor is available, oxidation of the methyl group can yield the carboxylic acid.

Illustrative Synthetic Workflow:

Caption: A potential synthetic and purification workflow for this compound.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of synthesized this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid functional group.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Proposed Experimental Protocols

While specific protocols for this compound are unavailable, the following general methodologies for analogous compounds can serve as a starting point.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microbial strains.

Protocol (based on broth microdilution):

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Culture Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the broth medium.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microbes (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

-

MBC Determination: Subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on mammalian cell lines.

Protocol:

-

Cell Culture: Culture a selected human cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The existing scientific literature presents a significant gap in the understanding of the biological activities and potential applications of this compound. This guide, by drawing inferences from related compounds, proposes several promising avenues for research, particularly in the areas of antimicrobial and anticancer drug discovery. Future research should focus on the systematic synthesis and characterization of this compound, followed by comprehensive screening for its biological activities. Elucidation of its mechanism of action and any relevant signaling pathways will be crucial in determining its therapeutic potential. The lack of current data underscores a valuable opportunity for novel research in the field of medicinal chemistry and drug development.

References

- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. 2-Propylbenzoic acid | C10H12O2 | CID 14224245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Electrochemical C(sp3)-H Lactonization of 2-Alkylbenzoic Acids toward Phthalides [organic-chemistry.org]

- 7. Synthesis and biological activity of tris- and tetrakiscatecholate siderophores based on poly-aza alkanoic acids or alkylbenzoic acids and their conjugates with beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 2-Pentylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of 2-pentylbenzoic acid. Drawing upon established computational chemistry protocols and findings from analogous molecular systems, this document outlines the key conformational features, predictive methodologies, and data interpretation relevant to understanding the three-dimensional structure and flexibility of this molecule. Such insights are critical for applications in drug design, materials science, and chemical reactivity prediction.

Introduction to the Conformational Flexibility of this compound

This compound is a substituted aromatic carboxylic acid characterized by significant conformational flexibility. This flexibility arises from the free rotation around several single bonds, both within the pentyl side chain and in the attachment of the substituents to the benzene ring. Understanding the preferred three-dimensional arrangements (conformers) and the energy barriers between them is crucial for predicting the molecule's physicochemical properties and its interactions with biological targets.

The primary degrees of conformational freedom in this compound involve:

-

Rotation of the Carboxylic Acid Group: The orientation of the hydroxyl group relative to the carbonyl group can exist in two planar conformers: a lower-energy cis form, where the hydroxyl proton is oriented towards the carbonyl oxygen, and a higher-energy trans form. The cis conformation is generally stabilized by an intramolecular hydrogen bond.

-

Rotation about the Ar-C(O) Bond: The planar carboxylic acid group can rotate relative to the plane of the benzene ring. The presence of the ortho-pentyl group introduces steric hindrance that significantly influences the preferred dihedral angle of this rotation.

-

Conformation of the Pentyl Side Chain: The n-pentyl group possesses several rotatable C-C bonds, leading to a multitude of possible staggered and eclipsed conformations, often categorized by their dihedral angles (e.g., anti, gauche).

The interplay of these rotational possibilities results in a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. Theoretical studies are essential to navigate this landscape and identify the most stable and populated conformations.

Key Conformational Descriptors

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Stable Conformations |

| τ1 (O=C-O-H) | Defines the conformation of the carboxylic acid group. | ~0° (cis), ~180° (trans) |

| τ2 (C2-C1-C=O) | Describes the rotation of the carboxylic acid group relative to the benzene ring. | Non-planar due to steric hindrance from the pentyl group. |

| τ3 (C1-C2-Cα-Cβ) | Rotation around the bond connecting the pentyl chain to the ring. | Influenced by steric interactions with the carboxylic acid group. |

| τ4 (C2-Cα-Cβ-Cγ) | First dihedral angle within the pentyl chain. | Staggered conformations (~60°, 180°, -60°) are generally favored. |

| τ5 (Cα-Cβ-Cγ-Cδ) | Second dihedral angle within the pentyl chain. | Staggered conformations are energetically preferred. |

| τ6 (Cβ-Cγ-Cδ-Cε) | Third dihedral angle within the pentyl chain. | Staggered conformations are energetically preferred. |

Theoretical and Computational Methodologies

The conformational analysis of flexible molecules like this compound is typically performed using quantum mechanical calculations. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for such systems.

Computational Protocol

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: Generation of a starting 3D structure of this compound.

-

Conformational Search: A systematic or stochastic search of the conformational space to identify potential low-energy conformers. This is often achieved by rotating the key dihedral angles (τ1-τ6) and performing an initial geometry optimization with a lower level of theory or a molecular mechanics force field.

-

Geometry Optimization: High-level geometry optimization of the identified conformers using a robust DFT functional and basis set. A common choice is the B3LYP functional with the 6-311++G(d,p) basis set, which has been demonstrated to be effective for substituted benzoic acids.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory.

-

Transition State Search: To determine the energy barriers for interconversion between stable conformers, transition state searches can be performed.

Table 2: Representative Computational Parameters for Conformational Analysis

| Parameter | Description | Recommended Value/Method |

| Method | Quantum Mechanical Method | Density Functional Theory (DFT) |

| Functional | Exchange-Correlation Functional | B3LYP, M06-2X |

| Basis Set | Atomic Orbital Basis Set | 6-311++G(d,p) or larger |

| Solvation Model | To simulate solvent effects (optional) | Polarizable Continuum Model (PCM) |

| Task | Type of Calculation | Geometry Optimization, Frequency Analysis, Transition State Search |

Predicted Conformational Preferences and Energetics

Based on studies of ortho-substituted benzoic acids and n-alkylbenzenes, the following conformational preferences for this compound can be anticipated:

-

Carboxylic Acid Group: The cis conformation of the carboxylic acid group (τ1 ≈ 0°) is expected to be significantly more stable than the trans conformation due to the formation of an intramolecular hydrogen bond.

-

Ring-Carboxyl Orientation: The carboxylic acid group is likely to be twisted out of the plane of the benzene ring (τ2 ≠ 0° or 180°) to alleviate steric clash with the ortho-pentyl group.

-

Pentyl Chain: The pentyl chain will preferentially adopt staggered conformations (anti or gauche) to minimize torsional strain. The overall shape of the pentyl chain will be influenced by weak intramolecular interactions, such as van der Waals forces.

Table 3: Hypothetical Relative Energies of this compound Conformers (Illustrative)

| Conformer ID | τ1 (O=C-O-H) | τ2 (C2-C1-C=O) | Pentyl Chain Conformation | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | ~0° (cis) | ~45° | All-trans (anti) | 0.00 |

| Conf-2 | ~0° (cis) | ~45° | gauche-trans-trans | 0.85 |

| Conf-3 | ~0° (cis) | ~135° | All-trans (anti) | 1.20 |

| Conf-4 | ~180° (trans) | ~45° | All-trans (anti) | 4.50 |

Note: These values are illustrative and would need to be confirmed by dedicated quantum chemical calculations for this compound.

Visualizing Conformational Relationships and Workflows

Graphviz diagrams can be used to visualize the relationships between different conformers and the computational workflow.

Methodological & Application

Application Note: Purification of 2-Pentylbenzoic Acid by Recrystallization

Introduction

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2][3][4][5] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][2][5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[6] As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1][4] This application note provides a detailed protocol for the purification of 2-pentylbenzoic acid using the recrystallization technique, a method widely applied to benzoic acid and its derivatives.[1][2][3][4][5]

Materials and Methods

Materials

-

Crude this compound

-

Reagent grade solvents for screening (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

-

Activated carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

-

Melting point apparatus

Experimental Protocol

1. Solvent Screening:

To identify a suitable solvent, the following procedure should be performed with a small amount of crude this compound for each potential solvent:

-

Place approximately 50 mg of crude this compound into a small test tube.

-

Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

-

Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.

-

Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline solid upon cooling.

2. Recrystallization Procedure:

-

Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

-

Add a magnetic stir bar to the flask.

-

Based on the solvent screening, add the chosen solvent to the flask in small portions.

-

Heat the flask on a hot plate with stirring. Continue to add the solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good yield.[2]

-

If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then bring it back to a boil for a few minutes.[5]

-

If activated carbon was used, perform a hot filtration using a pre-warmed funnel and filter paper to remove the carbon.

-

Allow the flask to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator.

-

Once dry, weigh the purified this compound and calculate the percent recovery.

-

Determine the melting point of the purified product and compare it to the crude material and literature values to assess its purity. The melting point of pure benzoic acid is in the range of 121-123°C. The melting point for 4-pentylbenzoic acid is reported as 85-90 °C, which can serve as a rough estimate for the 2-isomer.[10]

Data Presentation

The following table summarizes the expected outcomes of the solvent screening and the criteria for selecting the optimal solvent for the recrystallization of this compound.

| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Suitability |

| Water | Low | Moderate to High | Good | Potentially suitable, may require a co-solvent |

| Ethanol | Moderate | High | Fair to Good | Potentially suitable, may need a co-solvent |

| Isopropanol | Low to Moderate | High | Good | Good candidate |

| Acetone | High | High | Poor | Unsuitable |

| Ethyl Acetate | Moderate | High | Fair | Potentially suitable |

| Toluene | Low | High | Good | Good candidate |

| Heptane | Very Low | Moderate | Excellent | Excellent candidate |

Experimental Workflow

The logical flow of the recrystallization process is depicted in the following diagram.

Caption: Workflow for the Purification of this compound by Recrystallization.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. Page loading... [guidechem.com]

- 10. chembk.com [chembk.com]

Application Notes and Protocols for the Analytical Characterization of 2-Pentylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Pentylbenzoic acid. The following protocols and data are intended to serve as a guide for researchers in the qualitative and quantitative analysis of this compound, which is relevant in various fields, including pharmaceutical and materials science.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed for this type of aromatic carboxylic acid.

Experimental Protocol: HPLC

A simple and sensitive HPLC method can be validated for the determination of this compound.[1]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A mixture of methanol and an aqueous buffer, such as ammonium acetate (0.05 M, pH 4.4), is effective.[1] A gradient or isocratic elution can be optimized. For example, a 60:40 (v/v) ratio of the aqueous buffer to methanol can be used.[1]

-

Detection: UV detection at approximately 230-234 nm is suitable for the aromatic chromophore of this compound.[1]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilutions are made to create calibration standards.

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph. The retention time is used for qualitative identification, and the peak area is used for quantification against a calibration curve.

Quantitative Data: HPLC

| Parameter | Expected Value |

| Retention Time | 3 - 10 min (highly dependent on the specific method) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities. Derivatization is often necessary to increase the volatility of the carboxylic acid.

Experimental Protocol: GC-MS

This protocol is adapted from general methods for the GC-MS analysis of benzoic acid derivatives.[3][4]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl ester. For silylation, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Injector Temperature: 250°C.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). If derivatization is performed, follow the specific protocol for the chosen reagent.

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The resulting total ion chromatogram (TIC) will show peaks for the analyte and any impurities. The mass spectrum of each peak can be used for identification by comparing it to a spectral library or through manual interpretation.

Quantitative Data: GC-MS

| Parameter | Expected Value (for the trimethylsilyl ester) |